molecular formula C9H6FNO3 B1435725 Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate CAS No. 2060053-38-3

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Cat. No. B1435725
CAS RN: 2060053-38-3
M. Wt: 195.15 g/mol
InChI Key: ADHFMDRKPXGAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” is a chemical compound with the molecular formula C9H6FNO3 . It has a molecular weight of 195.15 . This compound is used for research purposes .


Molecular Structure Analysis

“Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” is a bicyclic planar molecule . Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . In one method introduced in 2020, the reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways , indicating promising future directions for “Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate” and similar compounds.

properties

IUPAC Name

methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHFMDRKPXGAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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